3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyrrolidine ring, and a benzaldehyde moiety. It is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxybenzaldehyde precursor using reagents like dimethyl sulfate or methyl iodide.
Formation of the Benzaldehyde Moiety: The benzaldehyde group is introduced through formylation reactions, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 3-Methoxy-4-(pyrrolidin-1-yl)benzoic acid
Reduction: 3-Methoxy-4-(pyrrolidin-1-yl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a pyrrolidine ring.
3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde: Contains an additional oxo group and an ethoxy linker.
Uniqueness
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in medicinal chemistry for the development of novel bioactive compounds .
Properties
IUPAC Name |
3-methoxy-4-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGLVHUQIEQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424676 | |
Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116209-27-9 | |
Record name | 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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